ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride
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Overview
Description
Ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride typically involves the reaction of 1-(2-chloroethyl)piperidine with ethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as n-butanol, absolute ethanol, or methanol, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and solvents, followed by crystallization, washing, and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
Ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride has various scientific research applications:
Mechanism of Action
The mechanism of action of ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Ethyl[2-(piperidin-1-yl)ethyl]amine hydrochloride can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
2-(piperidin-2-yl)ethyl amine: Contains a piperidine ring with a different substitution pattern.
4-Piperidinemethanol: Contains a hydroxymethyl group attached to the piperidine ring.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
1269394-01-5; 32776-21-9 |
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Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 |
IUPAC Name |
N-ethyl-2-piperidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-2-10-6-9-11-7-4-3-5-8-11;/h10H,2-9H2,1H3;1H |
InChI Key |
QLGSOPRSEIBLOP-UHFFFAOYSA-N |
SMILES |
CCNCCN1CCCCC1.Cl |
solubility |
not available |
Origin of Product |
United States |
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